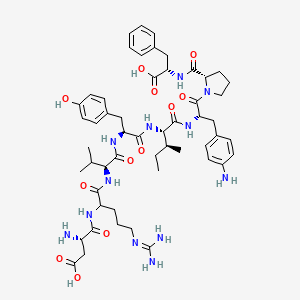

Pap-angiotensin II

Description

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-3-(4-aminophenyl)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H74N12O12/c1-5-30(4)44(50(74)61-39(26-32-15-19-34(54)20-16-32)51(75)65-24-10-14-41(65)48(72)62-40(52(76)77)27-31-11-7-6-8-12-31)64-47(71)38(25-33-17-21-35(66)22-18-33)60-49(73)43(29(2)3)63-46(70)37(13-9-23-58-53(56)57)59-45(69)36(55)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,66H,5,9-10,13-14,23-28,54-55H2,1-4H3,(H,59,69)(H,60,73)(H,61,74)(H,62,72)(H,63,70)(H,64,71)(H,67,68)(H,76,77)(H4,56,57,58)/t30-,36-,37?,38-,39-,40-,41-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEDXHQFMNILKZ-YQOSKVEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H74N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1071.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90937-05-6 | |

| Record name | Angiotensin II, 4-amino-phe(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090937056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Angiotensin Ii Receptor Subtypes and Molecular Mechanisms

Angiotensin II Type 1 Receptor (AT1R)

The Angiotensin II Type 1 Receptor (AT1R) is a classic G protein-coupled receptor (GPCR) that is central to the function of the renin-angiotensin system. mdpi.comuniprot.org It is the primary mediator of the well-known physiological effects of Angiotensin II, including vasoconstriction, regulation of blood pressure, and fluid and electrolyte balance. nih.govnih.govmdpi.com

The AT1R exhibits a wide but specific distribution throughout the body, reflecting its diverse physiological roles. High levels of expression are found in tissues critical for cardiovascular and renal homeostasis. In humans, a single gene on chromosome 3 encodes the AT1R. nih.gov

Key tissues with significant AT1R expression include:

Vascular Smooth Muscle Cells (VSMCs): AT1R activation in these cells is a primary driver of vasoconstriction. mdpi.com

Kidney: Receptors are localized in glomeruli, mesangial cells, and both proximal and distal tubules, where they regulate blood flow, filtration, and sodium reabsorption. mdpi.combiorxiv.orgnih.gov

Heart: Cardiac myocytes and fibroblasts express AT1R, where its activation is linked to hypertrophic growth and tissue remodeling. nih.gov

Adrenal Gland: Specifically in the zona glomerulosa, AT1R activation stimulates the secretion of aldosterone (B195564). mdpi.com

Brain: Expression is found in regions that regulate blood pressure, thirst, and hormone secretion. mdpi.com

Liver: The liver also shows significant AT1R expression. nih.gov

The expression of AT1R can be upregulated in pathological conditions such as atherosclerosis. ahajournals.org

Table 1: Tissue Distribution of Angiotensin II Type 1 Receptor (AT1R)

| Tissue | Primary Cell Types | Key Functions Mediated by AT1R |

|---|---|---|

| Blood Vessels | Vascular Smooth Muscle Cells, Endothelial Cells | Vasoconstriction, Regulation of Vascular Tone, Inflammation, Proliferation mdpi.comnih.gov |

| Kidney | Mesangial Cells, Podocytes, Tubular Epithelial Cells | Regulation of Glomerular Filtration, Sodium Reabsorption, Renin Release mdpi.combiorxiv.orgnih.gov |

| Heart | Cardiomyocytes, Fibroblasts | Cardiac Hypertrophy, Fibrosis, Contractility nih.govmdpi.com |

| Adrenal Gland | Zona Glomerulosa Cells | Aldosterone Synthesis and Secretion mdpi.com |

| Brain | Neurons, Glial Cells | Blood Pressure Regulation, Thirst, Sympathetic Outflow mdpi.com |

| Liver | Hepatocytes | Various Metabolic Functions nih.gov |

The binding of the endogenous agonist, Angiotensin II, to the AT1R is a high-affinity interaction that initiates a conformational change in the receptor, leading to signal transduction. The binding pocket is located within the seven-transmembrane (7TM) helices of the receptor.

Key structural determinants for ligand binding include:

Specific Amino Acid Residues: The interaction is stabilized by specific residues in the extracellular loops and transmembrane domains. For Angiotensin II, the tyrosine at position 4 and the phenylalanine at position 8 are crucial for binding and receptor activation. nih.govmdpi.com These residues interact with specific counterparts within the receptor, such as Asn111 and His256, respectively. nih.gov

Receptor Conformation: The AT1R is a 359-amino acid protein. uniprot.org Its three-dimensional structure is maintained by disulfide bridges. nih.gov The binding of a ligand induces a specific active conformation, which allows it to couple with intracellular signaling proteins. Different ligands can stabilize distinct receptor conformations, a concept known as "biased agonism," leading to the preferential activation of certain signaling pathways over others. plos.orgbiorxiv.org

Upon activation by Angiotensin II, the AT1R initiates a complex network of intracellular signaling cascades. These pathways are responsible for the diverse cellular responses attributed to the receptor, from immediate changes in cell function to long-term alterations in gene expression and cell growth. frontiersin.orgdoi.orgbiorxiv.org

The AT1R is known to couple to several families of heterotrimeric G proteins, which serve as the primary transducers of the signal across the cell membrane.

Gq/11: This is considered the canonical and primary signaling pathway for AT1R. mdpi.comnih.gov Activation of Gq/11 leads to the stimulation of Phospholipase Cβ (PLCβ). nih.gov

G12/13: Coupling to G12/13 proteins activates the RhoA/Rho kinase pathway, which is involved in cellular processes like contraction, migration, and cytoskeletal rearrangement. mdpi.com

Gi: AT1R can also couple to Gi proteins, which leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular levels of cyclic AMP (cAMP). mdpi.com

The activation of G proteins by AT1R leads to the subsequent activation of various phospholipase enzymes, which generate key second messengers.

Phospholipase C (PLC): Primarily activated via the Gq/11 pathway, PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.comfrontiersin.org IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). nih.govfrontiersin.org

Phospholipase A2 (PLA2): AT1R activation can also lead to the stimulation of PLA2, resulting in the release of arachidonic acid, a precursor for various inflammatory and vasoactive eicosanoids. nih.govmdpi.comcapes.gov.br

Phospholipase D (PLD): Angiotensin II can activate PLD through the AT1R, a process which has been linked to receptor endocytosis. mdpi.commolbiolcell.org

AT1R signaling robustly activates several MAPK pathways, which are critical for regulating gene expression, cell proliferation, hypertrophy, and inflammation. frontiersin.orgmdpi.com

ERK1/2 (Extracellular signal-Regulated Kinases 1/2): The activation of the ERK1/2 pathway is a well-established consequence of AT1R stimulation and is linked to cell growth and hypertrophy. jacc.orgphysiology.org This can occur through both G protein-dependent and β-arrestin-mediated pathways. jacc.org

JNK (c-Jun N-terminal Kinase): The JNK pathway can also be activated by AT1R, contributing to inflammatory and apoptotic responses. nih.gov

p38MAPK: Activation of p38MAPK is another key signaling event downstream of AT1R, often associated with cellular stress, inflammation, and apoptosis. frontiersin.orgresearchgate.net In osteocytes, Angiotensin II has been shown to promote the phosphorylation of p38 and ERK1/2.

Table 2: Key Signaling Pathways of the AT1 Receptor

| Pathway Component | Activating Mechanism | Key Downstream Effects |

|---|---|---|

| Gq/11 | Direct coupling to activated AT1R | Activation of PLCβ mdpi.comnih.gov |

| G12/13 | Direct coupling to activated AT1R | Activation of RhoA/Rho kinase mdpi.com |

| Gi | Direct coupling to activated AT1R | Inhibition of adenylyl cyclase mdpi.com |

| Phospholipase C (PLC) | Gq/11-mediated activation | Generation of IP3 and DAG; Ca2+ mobilization; PKC activation nih.govfrontiersin.org |

| Phospholipase A2 (PLA2) | AT1R-mediated activation | Release of arachidonic acid nih.govmdpi.com |

| Phospholipase D (PLD) | AT1R-mediated activation | Regulation of receptor endocytosis mdpi.commolbiolcell.org |

| ERK1/2 | Multiple upstream activators (e.g., PKC, β-arrestin) | Cell proliferation, hypertrophy, gene expression jacc.orgphysiology.org |

| JNK | Multiple upstream activators | Inflammation, apoptosis nih.gov |

| p38MAPK | Multiple upstream activators | Inflammation, apoptosis, cellular stress frontiersin.orgresearchgate.net |

Intracellular Signal Transduction Pathways Mediated by AT1R Activation

Tyrosine Kinase Activation (Src, FAK, JAK/STAT)

Angiotensin II (Ang II), through its interaction with the AT1 receptor, initiates a cascade of intracellular signaling events that includes the activation of several non-receptor tyrosine kinases crucial for cellular processes like growth and inflammation. scielo.brresearchgate.net These activations can be either a direct consequence of receptor binding or an indirect result of the transactivation of other receptor tyrosine kinases. scielo.br

Key tyrosine kinases activated by Ang II include:

Src Family Kinases: Members of the Src family, such as pp60c-src (c-Src) and p59 Fyn kinase, are stimulated following Ang II binding. scielo.brahajournals.org For instance, p59 Fyn kinase acts as a docking protein that facilitates the interaction between JAK2 and STAT1, leading to the phosphorylation of STAT1. scielo.br

Focal Adhesion Kinase (FAK): Ang II activates FAK, a 125-kDa protein located in focal adhesion complexes. scielo.brahajournals.org This activation is central to cell migration and changes in cell shape by influencing the assembly of signaling mediators at these adhesion sites. scielo.br

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Similar to cytokine receptors, the AT1 receptor, despite lacking intrinsic kinase activity, stimulates the JAK/STAT pathway. scielo.brahajournals.org Ang II binding leads to the rapid activation of JAK family members, specifically JAK2 and TYK2. scielo.brahajournals.orgahajournals.org This activation, in turn, triggers the tyrosine phosphorylation of STAT proteins, including STAT1, STAT2, and STAT3. scielo.brahajournals.org These phosphorylated STATs then translocate to the nucleus, where they act as transcription factors, binding to specific DNA elements to regulate the expression of early growth response genes like c-fos. ahajournals.orgahajournals.org

Reactive Oxygen Species (ROS) Generation via NAD(P)H Oxidase

A significant downstream effect of Angiotensin II (Ang II) signaling is the production of reactive oxygen species (ROS), which act as crucial signaling molecules. nih.gov This process is primarily mediated by the activation of NAD(P)H oxidase (Nox) enzymes. nih.govnih.gov Ang II stimulates various Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, in vascular cells. nih.gov

The activation of NAD(P)H oxidase by Ang II can be biphasic. An initial, rapid, and transient phase of ROS production, mainly from Nox1, precedes the rise in intracellular calcium. ahajournals.org This is followed by a slower, more sustained phase of ROS generation involving both Nox1 and Nox4. ahajournals.org The initial burst of ROS is essential for calcium influx through non-selective cation channels. ahajournals.org

The mechanisms linking Ang II to NAD(P)H oxidase activation are complex and involve several upstream signaling molecules, including phospholipases, protein kinase C (PKC), Src tyrosine kinases, and phosphatidylinositol 3-kinase (PI3K). nih.gov In vascular smooth muscle cells (VSMCs), Ang II not only activates the oxidase but also increases the expression of its subunits like p22phox, p47phox, and p67phox. nih.govnih.gov The generated ROS, particularly superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), influence a multitude of downstream targets, including MAP kinases, RhoA/Rho kinase, and protein tyrosine phosphatases, thereby regulating processes like cell growth, inflammation, and contraction. nih.govahajournals.org

Scaffolding Protein Association and Extracellular Matrix Remodeling

Angiotensin II (Ang II) plays a significant role in tissue remodeling by influencing the association of scaffolding proteins and altering the composition of the extracellular matrix (ECM). psu.edunih.gov This is a critical aspect of both normal physiological function and the progression of cardiovascular diseases. psu.edubiomedgrid.com

Ang II promotes the association of scaffolding proteins such as paxillin, talin, and p130Cas, which are essential for the formation of focal adhesions. psu.edunih.gov These structures are crucial for cell adhesion, migration, and signaling. scielo.br The activation of focal adhesion kinase (FAK) by Ang II is a key event in this process. scielo.br

Furthermore, Ang II directly influences the turnover and composition of the ECM. psu.eduphysiology.org It stimulates the synthesis of ECM proteins, including collagen and fibronectin. psu.eduphysiology.org This process can be mediated through various pathways, including the transactivation of growth factor receptors and subsequent activation of MAP kinases. psu.edu Ang II has also been shown to regulate the production of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are enzymes responsible for the degradation and remodeling of the ECM. psu.edubiomedgrid.comnih.gov For instance, Ang II can modulate the synthesis of MMP-2 and the breakdown of collagen IV. psu.edu This intricate regulation of ECM components contributes to processes like vascular and cardiac remodeling, which are hallmarks of conditions such as hypertension and heart failure. biomedgrid.comphysiology.orgnih.gov

Growth Factor Receptor Transactivation (e.g., EGFR, PDGF)

A key mechanism in Angiotensin II (Ang II) signaling is the transactivation of receptor tyrosine kinases (RTKs), even though Ang II does not directly bind to them. scielo.br This process is particularly important for the mitogenic effects of Ang II. scielo.br The most well-documented examples of this are the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). scielo.brnih.gov

The transactivation of EGFR by Ang II can occur through at least two distinct mechanisms. One pathway involves the activation of a matrix metalloproteinase, which then cleaves membrane-bound pro-heparin-binding EGF (pro-HB-EGF) to release soluble HB-EGF. nih.govahajournals.org This soluble growth factor then binds to and activates the EGFR. ahajournals.org Another proposed mechanism involves the activation of the non-receptor tyrosine kinase c-Src, which then directly phosphorylates and activates the EGFR. ahajournals.org

This transactivation of EGFR is a critical step in the downstream signaling cascade, leading to the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell growth and hypertrophy. scielo.brahajournals.org Similarly, Ang II-mediated transactivation of the PDGFR has been demonstrated, although the specific mechanisms are less clearly defined than for EGFR. scielo.br The transactivation of these growth factor receptors represents a convergence point for different signaling pathways, allowing G protein-coupled receptors like the AT1R to elicit growth factor-like responses. uq.edu.au

Angiotensin II Type 2 Receptor (AT2R)

Developmental and Adult Tissue Distribution and Expression

The Angiotensin II Type 2 Receptor (AT2R) exhibits a distinct and developmentally regulated expression pattern. guidetopharmacology.org It is highly abundant in fetal mesenchymal tissues, suggesting a significant role in organ development and cellular differentiation. portlandpress.comahajournals.org High levels of AT2R mRNA are found in the developing cardiopulmonary system of rats, specifically in the aortic arch, pulmonary artery, and the annulus of the heart valves during fetal and early postnatal periods. ahajournals.org

After birth, the expression of AT2R dramatically decreases in many tissues. portlandpress.com However, it persists at low levels in various adult tissues, including the heart, adrenal glands, kidneys, brain, uterus, and ovaries. portlandpress.comahajournals.org In the adult kidney, AT2R is present in the proximal tubule and is involved in regulating sodium excretion. portlandpress.com While AT1R is the predominant subtype in the adult kidney, AT2R plays a crucial role in maintaining renal homeostasis. portlandpress.com

Interestingly, AT2R expression can be upregulated in adult tissues under pathological conditions associated with tissue remodeling, inflammation, and wound healing, such as vascular injury, myocardial infarction, and renal obstruction. researchgate.netportlandpress.comresearchgate.net This re-expression suggests a role for AT2R in tissue repair and pathological processes. researchgate.net

| Tissue/System | Developmental Expression | Adult Expression | Upregulation Conditions |

| Fetal Tissues | High abundance in mesenchymal tissues portlandpress.comahajournals.org | ||

| Cardiopulmonary | High in aortic arch, pulmonary artery, heart valve annulus ahajournals.org | Low levels in the heart portlandpress.comahajournals.org | Myocardial infarction researchgate.net |

| Kidney | High in developing vascular and tubular structures portlandpress.com | Low levels in proximal tubule portlandpress.com | Renal obstruction researchgate.net |

| Adrenal Gland | Present portlandpress.comahajournals.org | ||

| Brain | Present in specialized nuclei portlandpress.comahajournals.org | Brain ischemia researchgate.net | |

| Reproductive | Present in uterus and ovaries portlandpress.comahajournals.org | ||

| Vasculature | Low levels researchgate.net | Vascular injury researchgate.net |

Intracellular Signal Transduction Pathways Mediated by AT2R Activation

The angiotensin II type 2 receptor (AT2R) is a seven-transmembrane G protein-coupled receptor that, upon activation, initiates a series of intracellular signaling events distinct from the well-characterized pathways of the angiotensin II type 1 receptor (AT1R). consensus.appbioone.org The signaling mechanisms of AT2R are often associated with counter-regulatory and protective effects within the cardiovascular and renal systems. nih.govjddtonline.infobiomedscidirect.com These pathways involve the activation of phosphatases, modulation of ion channels, and the production of vasoactive substances. revportcardiol.orgrevportcardiol.org

A primary mechanism of AT2R signaling is the activation of various protein phosphatases, which play a crucial role in counteracting the growth-promoting and proliferative signals initiated by AT1R. ahajournals.orgmdpi.com Activation of AT2R leads to the stimulation of protein tyrosine phosphatases (PTPases), such as SH2-containing protein tyrosine phosphatase-1 (SHP-1) and MAP kinase phosphatase-1 (MKP-1). mdpi.comnih.gov This activation results in the dephosphorylation and subsequent inactivation of key kinases in the mitogen-activated protein (MAP) kinase pathway, including extracellular signal-regulated kinases (ERK1/2). ahajournals.orgportlandpress.com

Furthermore, AT2R activation stimulates serine/threonine phosphatases, most notably protein phosphatase 2A (PP2A). ahajournals.orgmdpi.comnih.gov In neuronal cells, PP2A activation has been shown to inhibit AT1R-mediated MAP kinase activation and induce apoptosis. nih.gov This phosphatase activity is a key component of the anti-proliferative effects attributed to AT2R signaling. mdpi.com

Table 1: Phosphatases Activated by AT2R and Their Key Functions

| Phosphatase | Abbreviation | Key Downstream Effects | References |

|---|---|---|---|

| SH2-containing protein tyrosine phosphatase-1 | SHP-1 | Dephosphorylation of effector proteins downstream of AT1R, inactivation of MAP kinase pathway. | mdpi.com |

| MAP kinase phosphatase-1 | MKP-1 | Inactivation of MAP kinase (ERK1/2), contributing to anti-proliferative effects. | ahajournals.orgmdpi.comnih.gov |

| Protein Phosphatase 2A | PP2A | Inactivation of MAP kinase pathway, induction of apoptosis in neuronal cells. | ahajournals.orgmdpi.comnih.gov |

AT2R activation exerts opposing effects on ion channel activity compared to AT1R. bioone.org While AT1R activation typically leads to an increase in intracellular calcium (Ca2+) concentrations, AT2R stimulation has been shown to inhibit T-type Ca2+ channels. bioone.orgnih.gov This inhibitory effect on Ca2+ channels is mediated, at least in part, by the activation of protein tyrosine phosphatases. bioone.org

Conversely, AT2R activation leads to the stimulation of potassium (K+) channels. bioone.org Specifically, AT2R has been shown to activate delayed rectifier K+ currents. nih.govplos.org This activation of K+ channels can lead to hyperpolarization of the cell membrane, which may contribute to the vasodilatory and anti-proliferative effects of AT2R. nih.govsinh.ac.cn In some neuronal cells, this activation of K+ currents is dependent on both a G-protein (Gi) and the serine/threonine phosphatase PP2A. nih.gov More recent studies have also implicated a nitric oxide-dependent pathway in the AT2R-mediated activation of K+ channels. nih.gov

A significant signaling pathway associated with AT2R activation is the production of the vasodilator molecule, nitric oxide (NO). frontiersin.org The stimulation of AT2R can lead to the activation of nitric oxide synthase (NOS), resulting in increased NO production in various cell types, including vascular endothelial and neuronal cells. frontiersin.org

The increase in NO subsequently activates soluble guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgkarger.com The NO/cGMP pathway is a cornerstone of the vasodilatory effects attributed to AT2R activation. revportcardiol.orgrevportcardiol.org This cascade can be initiated through a direct signaling mechanism or indirectly through the stimulation of bradykinin (B550075) and subsequent activation of bradykinin B2 receptors, which can form heterodimers with AT2R. revportcardiol.orgfrontiersin.orgbohrium.com This interaction enhances NO production and is a key component of the kinin/NO/cGMP system. revportcardiol.orgrevportcardiol.org In the kidney, this pathway is crucial for AT2R-induced natriuresis. ahajournals.org

Counter-Regulatory and Opposing Effects to AT1R

The functional significance of the AT2R is largely defined by its counter-regulatory role against the actions of the AT1R. revportcardiol.orgrevportcardiol.org While the AT1R mediates the majority of the well-known physiological effects of angiotensin II, such as vasoconstriction, inflammation, and cellular growth, the AT2R generally elicits opposing, often beneficial, effects. consensus.appnih.gov

This antagonism is evident at the level of intracellular signaling, where AT2R-mediated activation of phosphatases directly counteracts the kinase cascades initiated by AT1R. nih.gov For instance, the activation of MKP-1 by AT2R leads to the dephosphorylation and inactivation of ERK1/2, which are activated by AT1R signaling. ahajournals.org

Functionally, these opposing signaling pathways translate to contrary physiological outcomes. While AT1R activation leads to vasoconstriction and sodium retention, AT2R activation promotes vasodilation and natriuresis. oup.combohrium.com Furthermore, AT1R signaling is associated with cellular proliferation and hypertrophy, whereas AT2R signaling is linked to anti-proliferative effects and, in some contexts, apoptosis. consensus.apprevportcardiol.org The formation of heterodimers between AT1R and AT2R has also been shown to reduce the signaling output of the AT1R, providing a direct mechanism of inhibition. revportcardiol.orgrevportcardiol.org

Table 2: Comparison of AT1R and AT2R Mediated Effects

| Feature | AT1R-Mediated Effects | AT2R-Mediated Effects | References |

|---|---|---|---|

| Vasular Tone | Vasoconstriction | Vasodilation | consensus.apprevportcardiol.org |

| Cellular Growth | Proliferation, Hypertrophy | Anti-proliferation, Apoptosis | consensus.apprevportcardiol.org |

| Ion Channels | Ca2+ channel activation, K+ channel inhibition | Ca2+ channel inhibition, K+ channel activation | bioone.org |

| Signaling | Kinase activation (e.g., ERK) | Phosphatase activation (e.g., MKP-1, PP2A) | ahajournals.orgnih.gov |

| Renal Function | Sodium retention | Natriuresis | oup.combohrium.com |

Emerging Angiotensin Receptors and Peptides (e.g., AT4R, Mas Receptor, MrgD receptor)

Beyond the classical AT1R and AT2R, the renin-angiotensin system (RAS) is now understood to include several other receptors and peptide ligands that contribute to its complexity and functional diversity. portlandpress.comimrpress.com These emerging components often constitute a "protective" arm of the RAS, counterbalancing the effects of the AT1R axis. imrpress.commdpi.com

The AT4 receptor (AT4R) , which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP), is a key target for angiotensin IV. acs.orgahajournals.org It is distributed in various tissues, including the brain, kidney, and heart, and is implicated in functions such as memory, blood flow regulation, and cellular growth. acs.orgphysiology.orgnih.gov

The Mas receptor (MasR) is the primary receptor for angiotensin-(1-7) and mediates many of its beneficial effects, including vasodilation, and anti-proliferative and anti-inflammatory actions. nih.govexplorationpub.com

The Mas-related G protein-coupled receptor member D (MrgD) has been identified as a receptor for both angiotensin-(1-7) and another peptide, alamandine. imrpress.comnih.gov Activation of MrgD also promotes antihypertensive effects, contributing to the protective axis of the RAS. nih.govtandfonline.com

Specificity and Functional Roles of Angiotensin-(1-7), Angiotensin III, and Angiotensin IV

Angiotensin-(1-7) is a heptapeptide (B1575542) that primarily acts through the Mas receptor to exert effects that are generally opposite to those of angiotensin II. explorationpub.commdpi.com It is a vasodilator, and has anti-proliferative, anti-inflammatory, and anti-fibrotic properties. explorationpub.com Angiotensin-(1-7) can also interact with AT2R, contributing to vasodilation. nih.govportlandpress.com In human cardiovascular tissues, angiotensin-(1-7) has been shown to block angiotensin II-induced vasoconstriction and inhibit angiotensin-converting enzyme (ACE). nih.govahajournals.org

Angiotensin III , a metabolite of angiotensin II, is an active peptide that binds to both AT1R and AT2R. nih.govwikipedia.orgebi.ac.uk It possesses about 40% of the pressor activity of angiotensin II but is equipotent in stimulating aldosterone production. wikipedia.org In the brain, angiotensin III is considered a key effector in regulating blood pressure and vasopressin release. ebi.ac.ukahajournals.org Notably, activation of the AT2R by angiotensin III, but not angiotensin II, has been shown to induce natriuresis. bohrium.comwikipedia.org

Angiotensin IV is a hexapeptide that binds with high affinity to the AT4 receptor (IRAP). acs.orgahajournals.org Its functions are diverse and include roles in cognition, with studies showing it can enhance learning and memory. acs.orgnih.govahajournals.org In the periphery, angiotensin IV has been shown to increase renal cortical blood flow and can act as a vasodilator, opposing the vasoconstrictor effects of angiotensin II. physiology.orgoup.com While it primarily acts through the AT4R, at high concentrations, it can also bind to AT1R. mdpi.com

Table 3: Angiotensin Peptides and Their Primary Receptors and Functions

| Angiotensin Peptide | Primary Receptor(s) | Key Functional Roles | References |

|---|---|---|---|

| Angiotensin-(1-7) | MasR, AT2R | Vasodilation, anti-proliferative, anti-inflammatory, natriuresis. | nih.govexplorationpub.comportlandpress.com |

| Angiotensin III | AT1R, AT2R | Aldosterone secretion, regulation of blood pressure, natriuresis (via AT2R). | bohrium.comnih.govwikipedia.orgebi.ac.uk |

| Angiotensin IV | AT4R (IRAP) | Enhancement of learning and memory, vasodilation, regulation of renal blood flow. | acs.orgahajournals.orgnih.govoup.com |

Chemical Compounds Mentioned

Biosynthesis and Catabolism of Angiotensin Peptides

Canonical Renin-Angiotensin System Cascade

The canonical Renin-Angiotensin System (RAS) is a crucial hormonal cascade that plays a central role in regulating blood pressure, and fluid and electrolyte balance. eur.nlwjgnet.com The system's primary effector peptide is Angiotensin II, which is produced through a two-step enzymatic process involving renin and angiotensin-converting enzyme (ACE). uca.edu.arresearchgate.net

The initiation and rate-limiting step of the RAS cascade is the cleavage of angiotensinogen (B3276523) by the enzyme renin. urology-textbook.comnih.govfrontiersin.org Angiotensinogen is a serine protease inhibitor (serpin) produced primarily by the liver. urology-textbook.comfrontiersin.org Renin, a highly specific aspartic protease, is synthesized and secreted by the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium chloride concentration in the distal tubule. urology-textbook.comwikipedia.org

Renin specifically cleaves the peptide bond between leucine (B10760876) (Leu) and valine (Val) residues at the N-terminus of the angiotensinogen molecule. nih.govwikipedia.org This enzymatic action releases the N-terminal decapeptide (a peptide with ten amino acids) known as Angiotensin I. frontiersin.orgwikipedia.org While Angiotensin I is generally considered biologically inactive, it serves as the direct precursor to the potent Angiotensin II. researchgate.net The production of Angiotensin I is tightly regulated, as the interaction between renin and angiotensinogen is highly specific and essential for the subsequent steps in the cascade. nih.govfrontiersin.org

Following its generation, Angiotensin I is converted into the octapeptide Angiotensin II, the principal active component of the RAS. researchgate.netwikipedia.org This conversion is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE), also known as kininase II. urology-textbook.comwikipedia.org ACE is a zinc-containing dipeptidyl-carboxypeptidase found predominantly on the surface of vascular endothelial cells, with particularly high concentrations in the lungs. urology-textbook.comwikipedia.orgconsensus.app

ACE functions by cleaving the C-terminal dipeptide, His-Leu, from the Angiotensin I molecule. wikipedia.org The removal of these two amino acids results in the formation of the highly potent vasoconstrictor, Angiotensin II. wikipedia.orgpharmacologyeducation.org Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to vasoconstriction and increased blood pressure. wikipedia.orgconsensus.app

Alternative Pathways for Angiotensin II Generation

While the ACE-dependent pathway is the canonical route for Angiotensin II production, research has identified several alternative, ACE-independent pathways. scielo.brscielo.br These non-canonical pathways are significant because they allow for continued Angiotensin II generation even when ACE is pharmacologically inhibited. scielo.br

In various tissues, particularly the heart and kidneys, enzymes other than ACE can convert Angiotensin I to Angiotensin II. scielo.brahajournals.org One of the most studied alternative enzymes is chymase , a serine protease found in mast cells. scielo.br Studies in human tissues have shown that chymase can be a major contributor to Angiotensin II formation. ahajournals.orgnih.gov Other enzymes, such as cathepsin G and elastase-2, have also been identified as capable of generating Angiotensin II from Angiotensin I. scielo.brphysiology.org In some cases, enzymes like tonin can generate Angiotensin II directly from angiotensinogen. scielo.br The existence of these pathways suggests a more complex, tissue-specific regulation of Angiotensin II levels than previously understood. scielo.brahajournals.org

Angiotensin Peptide Degradation Pathways

The biological activity of angiotensin peptides is terminated through enzymatic degradation. This process not only inactivates potent molecules like Angiotensin II but also generates other biologically active peptides, creating a complex regulatory network.

A key enzyme in the degradation of Angiotensin II is Angiotensin-Converting Enzyme 2 (ACE2). researchgate.netwikipedia.org ACE2 is a carboxypeptidase that functions as a critical negative regulator of the RAS. frontiersin.orgjst.go.jp It shares structural homology with ACE but has distinct enzymatic functions and is not inhibited by classical ACE inhibitors. frontiersin.org

The primary role of ACE2 in this context is to hydrolyze Angiotensin II by cleaving the C-terminal phenylalanine residue. wikipedia.org This action converts the potent vasoconstrictor Angiotensin II into the heptapeptide (B1575542) Angiotensin-(1-7). wikipedia.orgacs.org Angiotensin-(1-7) often has effects that oppose those of Angiotensin II, such as vasodilation and anti-proliferative actions, primarily mediated through its binding to the Mas receptor. researchgate.netbioscientifica.com Therefore, the ACE2/Angiotensin-(1-7)/Mas axis is considered a protective arm of the RAS, counterbalancing the ACE/Angiotensin II/AT1 receptor axis. acs.orgbioscientifica.com ACE2 can also cleave Angiotensin I to form Angiotensin-(1-9), which can then be converted to Angiotensin-(1-7) by ACE. frontiersin.orgbioscientifica.com

Angiotensin II can also be metabolized through the sequential removal of N-terminal amino acids by enzymes called aminopeptidases. oup.comnih.govAminopeptidase (B13392206) A (APA) cleaves the N-terminal aspartic acid from Angiotensin II to produce the heptapeptide Angiotensin III. researchgate.netoup.comresearchgate.net Angiotensin III retains significant biological activity, being nearly as potent as Angiotensin II in stimulating aldosterone (B195564) release, although it is a less potent vasoconstrictor. oup.com In the brain, Angiotensin III is considered a major effector peptide of the local RAS. researchgate.net

Angiotensin III is further metabolized by Aminopeptidase N (APN) , which removes the N-terminal arginine to form the hexapeptide Angiotensin IV. researchgate.netresearchgate.netoup.com The enzymatic pathways involving APA and APN are highly expressed in the kidney and are crucial for the local metabolism of angiotensin peptides, influencing renal function. ahajournals.org These degradation products, Angiotensin III and Angiotensin IV, are not merely inactive fragments but are recognized as active peptides with their own distinct biological roles and receptors. oup.comnih.gov

Prolyloligopeptidase (POP)-Dependent Angiotensin II Degradation

Prolyloligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that plays a significant role in the metabolism of several biologically active peptides, including those within the renin-angiotensin system (RAS). nih.gov One of its key functions is the degradation of Angiotensin II (Ang II), the primary effector peptide of the RAS. POP contributes to the conversion of Ang II into the heptapeptide Angiotensin-(1-7) [Ang-(1-7)]. nih.govresearchgate.net This conversion is biologically significant as it represents a shift in the balance of the RAS. While Ang II is a potent vasoconstrictor and promotes inflammation and fibrosis, Ang-(1-7) generally exerts opposing effects, including vasodilation and tissue protection. nih.gov

The degradation of Ang II to Ang-(1-7) is a crucial mechanism for regulating the pressor effects of Ang II and generating the protective peptide Ang-(1-7). nih.gov There are three primary enzymes known to catalyze this conversion: Angiotensin-Converting Enzyme 2 (ACE2), Prolylcarboxypeptidase (PRCP), and POP. nih.govnih.govahajournals.org Research has shown that the relative contribution of these enzymes to Ang II degradation varies significantly between different tissues and compartments. ahajournals.orgnih.gov

Studies utilizing models of genetic ablation and pharmacological inhibitors have demonstrated that POP is the principal enzyme responsible for the conversion of Ang II to Ang-(1-7) in the circulation and in the lungs. nih.govahajournals.orgnih.gov In contrast, within the kidneys, this conversion is predominantly dependent on ACE2. nih.govahajournals.org Ex vivo experiments on lung lysates showed that POP inhibition significantly reduced the formation of Ang-(1-7) from Ang II. nih.gov

In vivo studies in mice further underscore the importance of POP in regulating Ang II levels. Following an infusion of Ang II, mice genetically deficient in POP (POP-/-) exhibited a blunted increase in plasma Ang-(1-7) levels compared to wild-type (WT) mice. ahajournals.orgnih.gov This finding indicates a reduced capacity to degrade Ang II into Ang-(1-7) in the absence of POP. nih.gov Consequently, the diminished degradation of Ang II in POP-deficient mice was associated with a delayed recovery from acute Ang II-induced hypertension. ahajournals.org

Table 1: Effect of POP Deficiency on Plasma Ang-(1-7) Levels After Angiotensin II Infusion in Mice

| Genotype | Condition | Plasma Ang-(1-7) Level (fmol/mL) | Reference |

|---|---|---|---|

| Wild-Type (WT) | Post-Ang II Infusion | 472 ± 28 | ahajournals.orgnih.gov |

| POP-/- | Post-Ang II Infusion | 309 ± 46 | ahajournals.orgnih.gov |

This data demonstrates that in the absence of POP, the ability to convert infused Angiotensin II into Angiotensin-(1-7) is significantly hampered in the circulation.

Interaction of PAP-1 with ACE2 and its Impact on Angiotensin II Homeostasis

PAP-1 is a compound that has been identified as an inhibitor that interacts with Angiotensin-Converting Enzyme 2 (ACE2). nih.govnih.gov This interaction has significant implications for the homeostasis of angiotensin peptides, as ACE2 is a key enzyme in the renin-angiotensin system. consensus.app

Research has shown that PAP-1 can preferentially bind to the ACE2 protein. nih.govnih.gov Molecular docking and bio-layer interferometry (BLI) assays have been used to investigate this interaction. nih.gov These studies revealed a direct and high-affinity binding between PAP-1 and ACE2. nih.govnih.gov The binding affinity, represented by the dissociation constant (KD), was determined to be 48.5 nM. nih.govnih.gov This strong binding suggests a significant potential for PAP-1 to influence ACE2 function. nih.gov

Table 2: Binding Affinity of PAP-1 to ACE2 Protein

| Compound | Target Protein | Binding Affinity (KD) | Method | Reference |

|---|---|---|---|---|

| PAP-1 | ACE2 | 48.5 nM | Bio-layer Interferometry (BLI) | nih.govnih.gov |

Beyond simple binding, PAP-1 has been shown to induce the degradation of ACE2. nih.gov In studies conducted on human alveolar type II (AT-II) epithelial cells, treatment with PAP-1 led to a significant reduction in both ACE2 mRNA and protein levels. nih.gov Specifically, at a concentration of 150 µM, PAP-1 reduced ACE2 mRNA levels by 67% and ACE2 protein levels by 55%. nih.gov This indicates that PAP-1 not only binds to the ACE2 protein but also actively promotes its downregulation at both the transcriptional and translational levels. nih.govresearchgate.net

Table 3: Effect of PAP-1 on ACE2 mRNA and Protein Expression in AT-II Cells

| Treatment | Effect on ACE2 mRNA | Effect on ACE2 Protein | Reference |

|---|---|---|---|

| PAP-1 (150 µM) | 67% Reduction | 55% Reduction | nih.gov |

The degradation of ACE2 by PAP-1 has direct consequences for the regulation of Angiotensin II. revistanefrologia.com ACE2 functions as a key counter-regulator in the RAS by efficiently degrading Angiotensin II to form Angiotensin-(1-7). consensus.app This action helps to mitigate the potent vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of Ang II. revistanefrologia.com

By inducing the degradation of ACE2 and reducing its availability, PAP-1 effectively diminishes a primary pathway for Angiotensin II clearance. nih.govrevistanefrologia.com This reduction in ACE2 activity would logically lead to an accumulation of Angiotensin II, potentially shifting the balance of the RAS towards a more pro-hypertensive and pro-inflammatory state. nih.govmedrxiv.org Furthermore, Angiotensin II itself can create a negative feedback loop by downregulating ACE2 expression, an effect mediated through the Angiotensin II type 1 (AT1) receptor. frontiersin.org Therefore, the action of PAP-1 could potentially exacerbate conditions characterized by elevated Angiotensin II levels by further suppressing its enzymatic degradation.

Physiological Modulations by Angiotensin Ii

Cardiovascular System Regulation

Angiotensin II exerts profound effects on the cardiovascular system, influencing vascular tone, cardiac function, and the health of the vascular endothelium. nih.gov These actions are critical in both the short-term and long-term regulation of blood pressure.

Vasoconstriction and Systemic Vascular Resistance

Angiotensin II is one of the most potent vasoconstrictor agents known, directly acting on vascular smooth muscle cells (VSMCs) to cause contraction of arterioles throughout the body. wikipedia.orgmdpi.com This action is primarily mediated through the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor. nih.gov Activation of AT1 receptors in VSMCs triggers a cascade of intracellular signaling events that lead to smooth muscle contraction, resulting in a narrowing of the blood vessels. mdpi.comnih.gov This widespread vasoconstriction increases systemic vascular resistance, which is a major determinant of arterial blood pressure. wikipedia.orgtaylorandfrancis.com

The renin-angiotensin system's influence on vascular resistance is a key mechanism for blood pressure control. nih.gov In situations of low blood pressure, the release of renin from the kidneys initiates a cascade that leads to the formation of angiotensin II. taylorandfrancis.com The subsequent vasoconstriction helps to elevate blood pressure back to a normal range. wikipedia.org Conversely, inhibition of angiotensin II's effects is a common therapeutic strategy for managing hypertension. mdpi.com

Table 1: Key Effects of Angiotensin II on Vasoconstriction

| Effect | Target Cells | Primary Receptor | Outcome |

|---|---|---|---|

| Arteriolar Constriction | Vascular Smooth Muscle Cells | AT1 Receptor | Increased Systemic Vascular Resistance wikipedia.orgnih.gov |

| Increased Blood Pressure | Vascular Smooth Muscle Cells | AT1 Receptor | Elevation of arterial pressure wikipedia.orgmdpi.com |

Cardiac Output and Myocardial Remodeling

Angiotensin II has significant effects on the heart, influencing both its function and structure. oup.com While an acute increase in systemic vascular resistance caused by angiotensin II can increase the afterload on the heart, potentially affecting cardiac output, its long-term effects involve myocardial remodeling. mdpi.comnih.gov

Prolonged exposure to high levels of angiotensin II can lead to pathological changes in the heart muscle, a process known as myocardial remodeling. mdpi.comnih.gov This includes cardiac myocyte hypertrophy, which is an increase in the size of the heart muscle cells. oup.com Angiotensin II directly stimulates this hypertrophy by inducing the expression of certain genes through pathways like the MAP kinase-dependent pathway. oup.com It can also indirectly promote hypertrophy by stimulating the release of other substances like norepinephrine (B1679862) from cardiac nerve endings. oup.com

Furthermore, angiotensin II contributes to the development of cardiac fibrosis, characterized by an excessive deposition of extracellular matrix proteins by cardiac fibroblasts. oup.comnih.gov This fibrosis can stiffen the heart muscle, impairing its ability to contract and relax effectively, which can ultimately lead to a reduction in cardiac output and the development of heart failure. mdpi.com Angiotensin II promotes fibroblast proliferation and the synthesis of extracellular matrix components, contributing to these structural changes. oup.com

Table 2: Angiotensin II's Impact on the Myocardium

| Process | Cellular Effect | Consequence |

|---|---|---|

| Myocardial Hypertrophy | Increased size of cardiac myocytes oup.com | Pathological enlargement of the heart mdpi.com |

| Myocardial Fibrosis | Increased proliferation of cardiac fibroblasts and deposition of extracellular matrix oup.comnih.gov | Stiffening of the heart muscle, impaired function mdpi.com |

Endothelial Function and Vascular Wall Dynamics

The endothelium, the inner lining of blood vessels, plays a crucial role in regulating vascular tone and health. Angiotensin II has complex and often detrimental effects on endothelial function and the dynamics of the vascular wall. researchgate.netmdpi.com

While angiotensin II is primarily known as a vasoconstrictor acting on smooth muscle, it also has effects on endothelial cells. mdpi.com Paradoxically, stimulation of AT1 receptors on endothelial cells can lead to the release of nitric oxide (NO), a vasodilator, which can moderate the direct vasoconstrictor effect on the adjacent smooth muscle cells. mdpi.com However, chronic exposure to angiotensin II is generally associated with endothelial dysfunction. taylorandfrancis.comnih.gov

Angiotensin II contributes to endothelial dysfunction by increasing oxidative stress in the vascular wall, primarily through the stimulation of NAD(P)H oxidase. researchgate.net This leads to an overproduction of reactive oxygen species (ROS), which can impair the bioavailability of NO and promote a pro-inflammatory state within the vessel wall. researchgate.net This inflammatory response involves the upregulation of adhesion molecules, cytokines, and chemokines, which can lead to the infiltration of inflammatory cells into the vascular wall. researchgate.net

Furthermore, angiotensin II is implicated in vascular remodeling, a process that involves changes in the structure of the blood vessel wall. mdpi.comnih.gov It can stimulate the growth of vascular smooth muscle cells and the production of extracellular matrix proteins, leading to a thickening of the vessel wall and a reduction in the lumen-to-wall ratio. nih.gov These changes contribute to increased arterial stiffness and are a hallmark of hypertensive vascular disease. mdpi.com

Renal Homeostasis

Angiotensin II is a critical regulator of renal function, playing a vital role in the maintenance of sodium and water balance, which in turn affects blood volume and pressure. researchgate.netwikipedia.org

Sodium and Water Reabsorption in Renal Tubules

Angiotensin II directly stimulates the reabsorption of sodium and water in the renal tubules, particularly in the proximal tubule. wikipedia.orgahajournals.org It achieves this by acting on receptors located on both the luminal and basolateral membranes of the tubular epithelial cells. ahajournals.org One of its primary mechanisms is to enhance the activity of the Na+/H+ antiporter on the apical membrane, which promotes the entry of sodium into the cells. wikipedia.orgahajournals.org

Table 3: Mechanisms of Angiotensin II in Renal Sodium Reabsorption

| Location | Mechanism | Effect |

|---|---|---|

| Proximal Tubule | Stimulates Na+/H+ exchanger wikipedia.orgahajournals.org | Increased sodium and water reabsorption wikipedia.orgahajournals.org |

| Renal Tubules | Stimulates Na-K ATPase pump on basolateral membrane taylorandfrancis.com | Enhanced sodium transport out of tubular cells into the interstitium taylorandfrancis.com |

Aldosterone (B195564) Secretion from Adrenal Cortex

Angiotensin II is the primary stimulant for the synthesis and secretion of aldosterone from the zona glomerulosa of the adrenal cortex. wikipedia.orgnih.govfrontiersin.org Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating sodium and potassium balance. clevelandclinic.org

Upon stimulation by angiotensin II, the adrenal cortex releases aldosterone into the bloodstream. wikipedia.orgclevelandclinic.org Aldosterone then acts on the distal tubules and collecting ducts of the kidneys, where it promotes the reabsorption of sodium and the excretion of potassium. wikipedia.orgclevelandclinic.org The increased sodium reabsorption further enhances water retention, leading to an expansion of the extracellular fluid volume and an increase in blood pressure. wikipedia.org This angiotensin II-aldosterone axis is a cornerstone of the renin-angiotensin-aldosterone system (RAAS) and a fundamental mechanism for the long-term regulation of blood pressure and fluid volume. wikipedia.orgnih.gov

Glomerular Hemodynamics and Filtration Fraction

Angiotensin II is a potent regulator of glomerular hemodynamics, primarily by inducing vasoconstriction of both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles. physiology.orgnih.gov However, its effect is more pronounced on the efferent arterioles, which possess a higher density of angiotensin-sensitive receptors. ditki.com This preferential constriction of the efferent arteriole increases the hydrostatic pressure within the glomerulus, a key factor in maintaining the glomerular filtration rate (GFR) in conditions of reduced renal blood flow. nih.govditki.comahajournals.org

In response to low levels of Angiotensin II, the constriction of the efferent arteriole is dominant, which helps to stabilize GFR. nih.govditki.com At higher concentrations, Angiotensin II constricts both afferent and efferent arterioles, which can lead to a reduction in both renal blood flow and GFR. ditki.comjove.com This dual action allows for fine-tuning of renal function in response to varying physiological demands. ahajournals.org The hormone's impact on the GFR is a critical component of its role in regulating body fluid volumes and arterial pressure. nih.gov By modulating the resistance of the glomerular arterioles, Angiotensin II directly influences the filtration fraction, which is the fraction of renal plasma flow that is filtered across the glomerulus. The preferential efferent constriction increases the filtration fraction, ensuring waste products are filtered even when renal perfusion is compromised. nih.gov

Table 1: Effects of Angiotensin II on Glomerular Arterioles

| Artery | Response to Angiotensin II | Effect on Glomerular Pressure | Effect on GFR |

|---|---|---|---|

| Afferent Arteriole | Vasoconstriction physiology.orgkarger.com | Decreases | Tends to decrease |

| Efferent Arteriole | Stronger Vasoconstriction nih.govditki.com | Increases | Tends to increase/stabilize |

Neuroendocrine Functions

Angiotensin II exerts significant control over various neuroendocrine functions, primarily through its actions on the central nervous system. nih.govnih.gov It is a key player in the regulation of body fluid balance and cardiovascular homeostasis. ahajournals.org

Within the brain, Angiotensin II interacts with specific regions to modulate autonomic and neuroendocrine responses. nih.govahajournals.org It stimulates the release of vasopressin (also known as antidiuretic hormone or ADH) from the pituitary gland. clevelandclinic.orgahajournals.orgnih.govnih.gov Vasopressin acts on the kidneys to promote water reabsorption, thus concentrating urine and conserving body water. nih.gov The release of vasopressin is a critical response to dehydration and is partly mediated by Angiotensin II's action on the supraoptic nucleus of the hypothalamus. nih.gov Some research indicates that the conversion of Angiotensin II to Angiotensin III is a key step in stimulating vasopressin release. pnas.org

Furthermore, Angiotensin II increases sympathetic nervous system outflow from the brain. mdpi.comahajournals.orgphysiology.orgnih.gov This leads to increased heart rate, cardiac contractility, and peripheral vasoconstriction, all of which contribute to an elevation in blood pressure. physiology.org The hormone acts on central sites like the paraventricular nucleus and area postrema to enhance sympathetic activity. nih.gov It can also reset the baroreflex, a mechanism that normally buffers changes in blood pressure, leading to a sustained increase in sympathetic tone. ahajournals.orgmdpi.com

Angiotensin II is a powerful dipsogen, meaning it strongly stimulates the sensation of thirst. clevelandclinic.orgnih.govphysiology.org This action is mediated through specific areas in the brain, particularly the subfornical organ (SFO) located in the lamina terminalis, a region with a permeable blood-brain barrier allowing it to detect circulating Angiotensin II. physiology.orgucsf.edu When Angiotensin II binds to its receptors in the SFO, it triggers neural pathways that lead to the conscious perception of thirst and the motivation to drink water. physiology.orgnih.gov

In addition to stimulating thirst, Angiotensin II also promotes a delayed and more persistent appetite for salt (sodium). clevelandclinic.orgnih.govphysiology.org The regulation of salt intake is also controlled by distinct neurons within the subfornical organ. nih.gov The synergistic action of Angiotensin II and aldosterone, a hormone whose release is also stimulated by Angiotensin II, is particularly effective at inducing sodium appetite. mdpi.com This dual effect on both water and salt intake is crucial for restoring body fluid volume and composition, especially in response to conditions like hypovolemia (low blood volume). nih.govucsf.edu

Reproductive System

The renin-angiotensin system, including Angiotensin II, is present and active in both male and female reproductive tissues, where it plays a regulatory role. nih.govnih.gov In the ovary, Angiotensin II is involved in various physiological processes including follicular development and atresia (degeneration of non-ovulatory follicles), oocyte maturation, and ovulation. nih.govnih.govfrontiersin.org It also modulates ovarian steroid production and the formation of the corpus luteum. nih.govtandfonline.com The effects of Angiotensin II in the ovary are mediated through its receptors on granulosa cells. nih.gov

Table 2: Research Findings on Angiotensin II in the Reproductive System

| Sex | Tissue/Process | Observed Effect of Angiotensin II | Reference |

|---|---|---|---|

| Female | Ovary (Follicles) | Regulates follicular growth and atresia. nih.govnih.gov | nih.gov, nih.gov |

| Ovary (Oocyte) | Stimulates oocyte maturation and ovulation. nih.govfrontiersin.org | nih.gov, frontiersin.org | |

| Ovary (Steroidogenesis) | Modulates steroid hormone production. nih.govtandfonline.com | nih.gov, tandfonline.com | |

| Male | Spermatozoa | Stimulates motility. nih.gov | nih.gov |

| Testis | Testis-specific ACE is important for fertility. nih.gov | nih.gov | |

| Seminal Fluid | Present and may support sperm function. oup.com | oup.com |

Immunological and Inflammatory Responses

Angiotensin II is increasingly recognized as a pro-inflammatory molecule that can modulate both innate and adaptive immune responses. ahajournals.orgtandfonline.comnih.gov It contributes to inflammation by promoting the expression of chemokines and adhesion molecules, which facilitate the infiltration of immune cells like T cells and macrophages into tissues. ahajournals.orgnih.govfrontiersin.org This process is implicated in the organ damage associated with conditions like hypertension. ahajournals.orgtandfonline.com

Angiotensin II directly activates immune cells, as they express Angiotensin II receptors. ahajournals.orgahajournals.org It can act as a co-stimulatory molecule for the activation and proliferation of T lymphocytes and enhances the migration and maturation of dendritic cells, which are key antigen-presenting cells. nih.govnih.govnih.govfrontiersin.org By stimulating immune cells, Angiotensin II can lead to the production of pro-inflammatory cytokines such as TNF-α and interferon-γ, contributing to a pro-inflammatory environment. ahajournals.orgfrontiersin.org This immunomodulatory function of Angiotensin II links the renin-angiotensin system to the pathogenesis of inflammatory and autoimmune diseases. nih.govnih.gov

Pathophysiological Roles of Angiotensin Ii in Disease Progression

Cardiovascular Pathologies

Angiotensin II is a key contributor to the pathophysiology of various cardiovascular diseases. nih.govoup.com Its effects extend beyond simple vasoconstriction to include the promotion of cellular growth, inflammation, and thrombosis, all of which are central to the development of cardiovascular pathologies. mdpi.comahajournals.org

Hypertension and its End-Organ Damage

Angiotensin II is a potent vasoconstrictor and a primary driver of hypertension. mdpi.compnas.org It elevates blood pressure through multiple mechanisms, including direct contraction of vascular smooth muscle, stimulation of aldosterone (B195564) secretion which promotes sodium and water retention, and enhancement of sympathetic nervous system activity. mdpi.comphysiology.org Chronic elevation of Angiotensin II levels leads to sustained hypertension, which in turn causes significant damage to various organs, a condition known as end-organ damage. ahajournals.orgoup.com

The heart and kidneys are particularly vulnerable to the detrimental effects of Angiotensin II-induced hypertension. pnas.orgahajournals.org In the heart, sustained high blood pressure leads to pathological changes, including cardiac hypertrophy and fibrosis. pnas.orgahajournals.org In the kidneys, Angiotensin II-induced hypertension can cause vasculopathy resembling hemolytic-uremic syndrome, ultimately leading to renal failure. ahajournals.org The damage is not solely due to the mechanical stress of high blood pressure; Angiotensin II itself directly contributes to tissue injury by promoting inflammation and oxidative stress. ahajournals.orgplos.org Studies in animal models have demonstrated that blocking Angiotensin II, either with ACE inhibitors or AT1 receptor blockers, can prevent or regress end-organ damage, often to a degree that is independent of blood pressure reduction. ahajournals.orgplos.org This highlights the direct role of Angiotensin II in the pathogenesis of end-organ damage.

Heart Failure and Adverse Myocardial Remodeling

Angiotensin II plays a central role in the progression of heart failure and the associated adverse myocardial remodeling. mdpi.comexplorationpub.com In the context of heart failure, the renin-angiotensin system is chronically activated, leading to persistently elevated levels of Angiotensin II. explorationpub.com This sustained elevation contributes to a vicious cycle of cardiac injury and dysfunction.

Angiotensin II promotes adverse myocardial remodeling through several mechanisms. It directly stimulates the hypertrophy of cardiomyocytes, leading to a pathological thickening of the heart muscle. explorationpub.comoup.com Furthermore, it stimulates cardiac fibroblasts to proliferate and produce excessive extracellular matrix proteins, resulting in interstitial and perivascular fibrosis. oup.comahajournals.org This fibrosis stiffens the heart muscle, impairs its ability to relax and contract effectively, and contributes to both systolic and diastolic dysfunction. mdpi.comahajournals.org Angiotensin II also promotes inflammation within the myocardium by stimulating the release of pro-inflammatory cytokines and chemokines, which further exacerbates cardiac damage. mdpi.comnih.gov The culmination of these effects is a change in the size, shape, and function of the heart, a process that ultimately leads to the clinical syndrome of heart failure. mdpi.comexplorationpub.com

Atherosclerosis, Vascular Injury, and Thrombosis

Angiotensin II is a key player in the development and progression of atherosclerosis, a disease characterized by the buildup of plaques in the arteries. mdpi.comnih.gov It contributes to multiple stages of the atherosclerotic process, from initial endothelial dysfunction to the formation of complex plaques and the promotion of thrombosis. ahajournals.orgmdpi.com

Angiotensin II promotes endothelial dysfunction, an early step in atherosclerosis, by increasing oxidative stress and reducing the bioavailability of nitric oxide, a critical vasodilator and anti-inflammatory molecule. ahajournals.orgnih.gov It also upregulates the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of inflammatory cells like monocytes into the vessel wall. mdpi.comnih.gov Once in the vessel wall, these monocytes transform into macrophages and take up oxidized low-density lipoprotein (LDL), forming foam cells, a hallmark of atherosclerotic lesions. mdpi.com

Renal Dysfunction and Nephropathies (e.g., Diabetic Nephropathy, Chronic Kidney Disease)

Angiotensin II is a critical factor in the pathogenesis of various kidney diseases, including diabetic nephropathy and chronic kidney disease (CKD). frontiersin.orgscielo.br Both systemic and intrarenally produced Angiotensin II contribute to renal injury through hemodynamic and non-hemodynamic mechanisms. frontiersin.org

In the kidney, Angiotensin II constricts the efferent arteriole of the glomerulus more than the afferent arteriole, leading to an increase in intraglomerular pressure. revistanefrologia.com This hyperfiltration, while initially compensatory, ultimately leads to glomerular damage, proteinuria, and a progressive decline in renal function. revistanefrologia.comphysiology.org

Beyond its hemodynamic effects, Angiotensin II directly promotes renal injury. It stimulates the proliferation of mesangial cells and podocytes, leading to glomerulosclerosis. nih.govnih.gov It also induces the production of profibrotic factors like transforming growth factor-beta (TGF-β), which drives the accumulation of extracellular matrix and leads to tubulointerstitial fibrosis. nih.govoup.com Furthermore, Angiotensin II fosters inflammation within the kidney by promoting the infiltration of inflammatory cells and the production of pro-inflammatory cytokines. nih.govahajournals.org

In diabetic nephropathy, hyperglycemia leads to an overactivation of the renin-angiotensin system, exacerbating the detrimental effects of Angiotensin II on the kidney. nih.govmdpi.com This leads to progressive renal damage, characterized by persistent albuminuria and a decline in the glomerular filtration rate, eventually culminating in end-stage renal disease. hivnursing.netqscience.com Blockade of the renin-angiotensin system with ACE inhibitors or ARBs is a cornerstone of therapy for diabetic nephropathy and other proteinuric kidney diseases, as it slows the progression of renal failure. revistanefrologia.comqscience.com

Inflammatory and Fibrotic Conditions

Angiotensin II is increasingly recognized as a potent pro-inflammatory and pro-fibrotic molecule, contributing to the pathology of a wide range of diseases beyond the cardiovascular and renal systems. oup.comembopress.org Its ability to induce inflammation and fibrosis is a key mechanism through which it causes tissue damage. embopress.orgmdpi.com

Angiotensin II promotes inflammation by activating various signaling pathways that lead to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govembopress.org It stimulates the recruitment and activation of inflammatory cells, such as macrophages and lymphocytes, to sites of injury. ahajournals.orgembopress.org This inflammatory response, while a normal part of the healing process, can become chronic and destructive under conditions of sustained Angiotensin II elevation.

In parallel with its pro-inflammatory effects, Angiotensin II is a powerful driver of fibrosis, the excessive deposition of extracellular matrix proteins that leads to tissue scarring and organ dysfunction. oup.commdpi.com It directly stimulates fibroblasts to produce collagen and other matrix components. oup.com A key mediator of Angiotensin II-induced fibrosis is TGF-β, a potent profibrotic cytokine whose expression is upregulated by Angiotensin II. oup.com

Contribution to Oxidative Stress and Tissue Damage

A fundamental mechanism by which Angiotensin II exerts its damaging effects is through the generation of oxidative stress. plos.orgembopress.org Angiotensin II is a potent activator of NADPH oxidase, a major enzymatic source of reactive oxygen species (ROS) in various tissues, including the vasculature, heart, and kidneys. nih.govmdpi.com

The overproduction of ROS by Angiotensin II has numerous detrimental consequences. ROS can directly damage cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and death. plos.orgmdpi.com They also contribute to inflammation by activating pro-inflammatory signaling pathways. embopress.org In the vasculature, ROS can reduce the bioavailability of nitric oxide, leading to endothelial dysfunction and promoting a pro-atherosclerotic environment. ahajournals.org In the heart, Angiotensin II-induced oxidative stress contributes to myocyte hypertrophy, apoptosis, and fibrosis. nih.govnih.gov Similarly, in the kidneys, oxidative stress is a key mediator of Angiotensin II-induced renal damage. plos.orgnih.gov The link between Angiotensin II, oxidative stress, and tissue damage underscores the importance of this pathway in the pathophysiology of numerous diseases. plos.orgembopress.org

Role in Chronic Graft-Versus-Host Disease Fibrosis

Chronic graft-versus-host disease (cGVHD) is a severe complication following allogeneic hematopoietic stem cell transplantation (HSCT), characterized by systemic fibrosis. plos.orgnih.gov The tissue renin-angiotensin system plays a significant role in this fibrotic process. plos.orgnih.gov Research indicates that Angiotensin II is implicated in the fibrotic pathogenesis in organs like the lung and liver. plos.org In murine models of cGVHD, components of the RAS, including angiotensinogen (B3276523) (the precursor to Ang II), are upregulated in affected tissues such as the lacrimal and conjunctival glands. plos.orgarvojournals.org Specifically, studies have shown a significant increase in the gene and protein expression of angiotensinogen and angiotensin-converting enzyme (ACE) in the conjunctiva of mice with cGVHD, which is associated with the formation of myofibroblasts, a key cell type in fibrosis. arvojournals.org Furthermore, functional autoantibodies against the AT1 receptor (AT1R-Abs) have been strongly correlated with the occurrence of fibrotic manifestations of chronic GVHD, such as scleroderma. mdpi.com This suggests that Ang II, acting through AT1R, contributes to fibroblast proliferation and collagen production, driving the fibrotic process in cGVHD. mdpi.com

Table 1: Research Findings on Angiotensin II in Chronic Graft-Versus-Host Disease (cGVHD)

| Finding | Implication in cGVHD Pathophysiology | Reference(s) |

|---|---|---|

| Upregulation of angiotensinogen and ACE in conjunctival tissue | Activation of local RAS is linked to fibrosis and myofibroblast formation. | arvojournals.org |

| Increased angiotensinogen expression in lacrimal glands | Suggests involvement of tissue RAS in the fibrotic process of cGVHD. | plos.org |

| Presence of AT1R-Abs in patients with fibrotic cGVHD | Indicates a potential role for these autoantibodies in the pathogenesis of fibrosis. | mdpi.com |

| Attenuation of fibrosis with AT1R antagonists in animal models | Highlights AT1R signaling as a key pathway in the development of cGVHD-related fibrosis. | plos.orgnih.gov |

Neurological Disorders (e.g., Alzheimer's Disease, Cognitive Impairment)

The brain possesses its own local renin-angiotensin system, which is implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD) and cognitive impairment. nih.govahajournals.org Angiotensin II is a key player in this process, contributing to neuroinflammation, oxidative stress, and the accumulation of beta-amyloid (Aβ) and tau proteins, which are hallmarks of AD. mdpi.comnih.gov Chronic stimulation by Ang II can impair cognitive function by promoting what is described as "environmental degradation of neurons," which includes reduced cerebral blood flow, increased oxidative stress, and central nervous system inflammation. nih.gov Studies in animal models have shown that central administration of Ang II exacerbates cognitive impairment, enhances hippocampal inflammation and oxidative stress, and increases cerebrovascular Aβ deposition. ahajournals.org Furthermore, autopsy studies on individuals with AD have revealed increased activity of angiotensin-converting enzyme 1 (ACE-1), leading to higher levels of Ang II. nih.gov This increase in Ang II is associated with the accumulation of Aβ and tau, as well as a decrease in the release of acetylcholine, all of which contribute to the pathogenesis of AD. nih.gov

Table 2: Angiotensin II's Role in Alzheimer's Disease Pathophysiology

| Mechanism | Effect of Angiotensin II | Reference(s) |

|---|---|---|

| Neuroinflammation | Induces pro-inflammatory cytokines like IL-1β, affecting long-term potentiation in the hippocampus. | mdpi.com |

| Oxidative Stress | Generates reactive oxygen species, contributing to neuronal damage. | nih.govfrontiersin.org |

| Beta-Amyloid (Aβ) Accumulation | Increases Aβ levels by upregulating amyloid precursor protein (APP) mRNA and β-secretase activity. | mdpi.comfrontiersin.org |

| Cerebrovascular Dysfunction | Promotes cerebrovascular remodeling and inflammation, impairing cerebral blood flow. | nih.gov |

| Cognitive Impairment | Chronic stimulation impairs memory and learning. | mdpi.comnih.gov |

Pulmonary Diseases (e.g., Pulmonary Arterial Hypertension, COPD)

The lungs are a major site for the synthesis of Angiotensin II due to the high concentration of angiotensin-converting enzyme (ACE) in the pulmonary capillaries. tandfonline.comnih.govbmj.com This localized RAS is implicated in the pathogenesis of several lung diseases, including pulmonary arterial hypertension (PAH) and chronic obstructive pulmonary disease (COPD). nih.gov In the context of PAH, Ang II contributes more to pulmonary vascular remodeling than to vasoconstriction. nih.gov It promotes the proliferation and hypertrophy of pulmonary artery smooth muscle cells and fibroblasts, leading to structural changes in the pulmonary vasculature. tandfonline.com In COPD, chronic alveolar hypoxia can activate the RAS, leading to elevated levels of Ang II. ijmedicine.com This increase in Ang II is correlated with increased mean pulmonary arterial pressure (MPAP) in stable COPD patients, suggesting its role in the development of pulmonary hypertension as a comorbidity of COPD. ijmedicine.com The detrimental effects of Ang II in the lungs include promoting inflammation, apoptosis of alveolar epithelial cells, and lung fibroblast growth. tandfonline.com

Involvement in Shock States (e.g., Vasoplegic and Cardiogenic Shock)

Angiotensin II is a potent vasoconstrictor and plays a role in the management and pathophysiology of various shock states, particularly vasoplegic (or distributive) shock. termedia.pldovepress.com Vasoplegic shock is characterized by severe hypotension due to profound vasodilation. nih.gov In such states, there can be a relative deficiency of endogenous Angiotensin II. jacc.org The administration of synthetic Angiotensin II has been shown to effectively increase mean arterial pressure in patients with vasoplegic shock that is refractory to other vasopressors like catecholamines. termedia.pldovepress.comnih.gov Its mechanism involves direct vasoconstriction through the AT1 receptor. nih.gov While its primary application is in vasodilatory shock, there is growing interest in its role in mixed cardiogenic-vasodilatory shock. jacc.orgdoi.org In these complex cases, where heart failure is complicated by vasodilation, Ang II can help restore vascular tone. jacc.org However, its use in pure cardiogenic shock with a low cardiac output is approached with more caution. jacc.org

Angiotensin II and Autoimmunity (e.g., Multiple Sclerosis)

The renin-angiotensin system is increasingly recognized for its role in modulating immune responses and its involvement in autoimmune diseases like multiple sclerosis (MS). embopress.orgnih.govpnas.org In MS, the RAS is upregulated in brain lesions. pnas.org Angiotensin II, acting through the AT1 receptor, appears to promote the pro-inflammatory responses that characterize the disease. embopress.org Specifically, Ang II has been shown to foster the development of Th1 and Th17 cells, which are types of T-helper cells that drive the autoimmune attack on the central nervous system in MS. pnas.org In animal models of MS, known as experimental autoimmune encephalomyelitis (EAE), blocking the production of Ang II or its signaling through AT1R has been found to suppress these autoreactive T cells and promote the generation of regulatory T cells (Treg cells), which can dampen the inflammatory response. pnas.org The AT1 receptor is expressed on immune cells like T cells and monocytes, as well as on brain cells such as astrocytes and microglia, and its activation by Ang II sustains neuroinflammation. pnas.orgjax.orgsciencedaily.com

Table 3: Summary of Angiotensin II's Pro-inflammatory Effects in Multiple Sclerosis

| Cellular Target | Effect of Angiotensin II | Consequence in MS Pathogenesis | Reference(s) |

|---|---|---|---|

| CD4+ T cells | Promotes differentiation into pro-inflammatory Th1 and Th17 cells. | Enhances autoimmune neuroinflammation. | embopress.orgpnas.org |

| Monocytes | Induces AT1R expression during neuroinflammation. | Contributes to the inflammatory infiltrate in the CNS. | pnas.org |

| Astrocytes & Microglia | Upregulates AT1R expression and mediates TGF-β activation. | Sustains a chronic neuroinflammatory state in the CNS. | jax.org |

Academic Research Methodologies and Experimental Models

In Vitro Studies and Cellular Models

In vitro models provide a controlled environment to dissect the direct cellular and molecular effects of PAP-Ang II, minimizing the systemic complexities inherent in live organisms.

Vascular Smooth Muscle Cells (VSMCs): Research on cultured VSMCs has explored the impact of PAP-Ang II on cellular processes central to vascular tone and remodeling. These studies often measure markers of cell proliferation, migration, and hypertrophy, which are key events in the development of hypertension and atherosclerosis.

Endothelial Cells: The endothelium plays a critical role in regulating vascular function. In vitro studies with cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to investigate the influence of PAP-Ang II on endothelial activation, nitric oxide (NO) production, and the expression of adhesion molecules. These parameters are vital for understanding the compound's role in vascular inflammation and dysfunction.

Cardiomyocytes: To understand the direct effects of PAP-Ang II on the heart muscle, researchers use isolated and cultured cardiomyocytes. These models allow for the examination of cellular hypertrophy, apoptosis (programmed cell death), and contractility. Such studies help to clarify the compound's contribution to cardiac remodeling and heart failure.

| Cell Type | Key Processes Investigated with PAP-Ang II | Pathophysiological Relevance |

| Vascular Smooth Muscle Cells | Proliferation, Migration, Hypertrophy | Hypertension, Atherosclerosis |

| Endothelial Cells | Endothelial Activation, Nitric Oxide Production, Adhesion Molecule Expression | Vascular Inflammation, Endothelial Dysfunction |

| Cardiomyocytes | Hypertrophy, Apoptosis, Contractility | Cardiac Remodeling, Heart Failure |